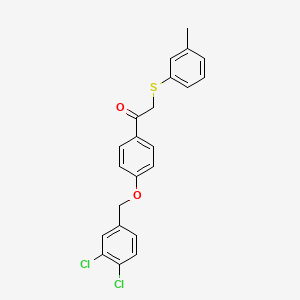

1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

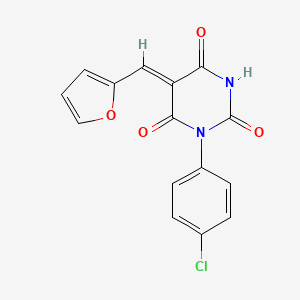

1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone is an organic compound with a unique structure and properties. It is a part of the benzyloxy group and is composed of three chlorine atoms, two phenyl rings, and a tolylsulfanyl group. It is a highly reactive compound, which is used in the synthesis of various organic compounds. It is also used in the research of various scientific applications.

科学的研究の応用

Antioxidant and Radical Scavenging Activities

Chromones and their derivatives, including compounds structurally related to "1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone," have been identified as potent radical scavengers. They exhibit significant antioxidant properties, which are crucial for neutralizing active oxygen species and preventing free radical-induced cell impairment. This function is vital in delaying or inhibiting the onset of various diseases linked to oxidative stress, suggesting a potential therapeutic application for related compounds in managing inflammation, diabetes, and cancer (Yadav et al., 2014).

Enzyme-mediated Degradation of Pollutants

Research into the enzymatic degradation of organic pollutants has highlighted the utility of redox mediators in enhancing the efficiency of this process. Compounds similar to "1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone" may serve as substrates or modulators in enzymatic reactions aimed at remediating environmental contaminants. Such applications underscore the importance of these compounds in developing more effective and environmentally friendly waste treatment technologies (Husain & Husain, 2007).

Biological Activities and Clinical Applications

Benzoxaboroles, compounds related to the one , have been explored for their biological activities and potential clinical applications. These investigations reveal that certain benzoxaboroles possess antimicrobial, antifungal, and anticancer properties, indicating a promising avenue for developing new therapeutic agents. The ability of these compounds to bind hydroxyl groups makes them suitable as molecular receptors for sugars and glycoconjugates, further emphasizing their potential in medical research and drug development (Adamczyk-Woźniak et al., 2009).

Advanced Oxidation Processes

The study of advanced oxidation processes (AOPs) for the degradation of various compounds, including pharmaceuticals like acetaminophen, has shed light on the importance of understanding the chemical behavior of related compounds. By examining the degradation pathways, by-products, and biotoxicity of these processes, researchers can better assess the environmental impact and safety of disposing of such compounds. This area of research is critical for environmental protection and the development of safer pharmaceutical disposal methods (Qutob et al., 2022).

Environmental Impact and Toxicology

Understanding the environmental persistence and toxicological impact of compounds like DDT and its derivatives provides insight into the broader implications of chemical pollutants. This knowledge is essential for developing strategies to mitigate the environmental and health risks associated with such compounds, highlighting the need for continued research in environmental toxicology and pharmacology (Burgos-Aceves et al., 2021).

作用機序

Target of Action

Compounds with similar structures, such as benzyloxy carbonimidoyl dicyanide (bcd) derivatives, have been found to inhibit the type iii secretion system (t3ss) in many gram-negative bacterial pathogens . The T3SS is a critical virulence determinant in these pathogens and an attractive target for novel anti-virulence drugs .

Biochemical Pathways

The inhibition of the T3SS can affect multiple biochemical pathways. The T3SS is responsible for the secretion of effector proteins that suppress host immunity and promote bacterial invasion and dissemination . By blocking this system, the compound could disrupt these processes, leading to a reduction in bacterial virulence.

Result of Action

The result of the compound’s action would likely be a reduction in the virulence of the targeted bacteria. For example, BCD03 was found to dramatically reduce the pathogenicity of Acidovorax citrulli on melon seedlings . Similar effects could be expected from 1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone.

特性

IUPAC Name |

1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-(3-methylphenyl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2O2S/c1-15-3-2-4-19(11-15)27-14-22(25)17-6-8-18(9-7-17)26-13-16-5-10-20(23)21(24)12-16/h2-12H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXIPSQZZBPOJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SCC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2956994.png)

![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2956997.png)

![N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride](/img/structure/B2957000.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)

![1-butyl-4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2957009.png)

![3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine](/img/structure/B2957013.png)

![1-(3,3-Dimethyl-2-oxobutyl)-3-(4-chlorophenyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2957014.png)

![2-[[(3S,4R)-4-(3,4-Dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B2957015.png)

![7-(4-(methylthio)phenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2957017.png)